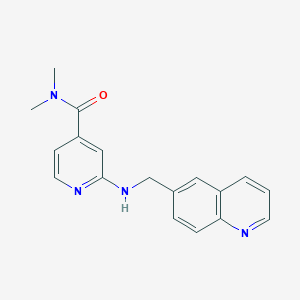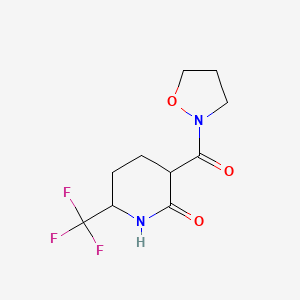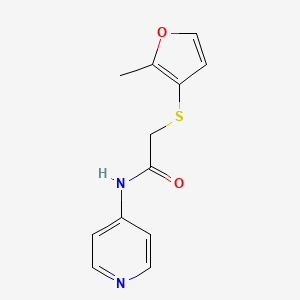![molecular formula C20H22N4O B7632944 2-[[1-(Cyclopentanecarbonyl)pyrrolidin-3-yl]amino]quinoline-6-carbonitrile](/img/structure/B7632944.png)
2-[[1-(Cyclopentanecarbonyl)pyrrolidin-3-yl]amino]quinoline-6-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[1-(Cyclopentanecarbonyl)pyrrolidin-3-yl]amino]quinoline-6-carbonitrile is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is a quinoline derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively researched. In
作用机制
The mechanism of action of 2-[[1-(Cyclopentanecarbonyl)pyrrolidin-3-yl]amino]quinoline-6-carbonitrile is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to activate certain signaling pathways that lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[[1-(Cyclopentanecarbonyl)pyrrolidin-3-yl]amino]quinoline-6-carbonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C. It has also been shown to activate certain signaling pathways, including the JNK pathway and the p38 pathway. In addition, it has been shown to induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the main advantages of using 2-[[1-(Cyclopentanecarbonyl)pyrrolidin-3-yl]amino]quinoline-6-carbonitrile in lab experiments is its ability to inhibit the growth of various cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on normal cells, which can limit its use in certain experiments.
未来方向
There are many future directions for the study of 2-[[1-(Cyclopentanecarbonyl)pyrrolidin-3-yl]amino]quinoline-6-carbonitrile. One direction is to further study its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to explore its potential applications in other areas of scientific research, such as neurodegenerative diseases and infectious diseases. Additionally, future studies can focus on modifying the compound to improve its efficacy and reduce its toxicity.
合成方法
The synthesis of 2-[[1-(Cyclopentanecarbonyl)pyrrolidin-3-yl]amino]quinoline-6-carbonitrile has been achieved using various methods. One of the most common methods involves the reaction between 2-chloro-6-nitroquinoline and 3-(cyclopentylamino)pyrrolidine in the presence of a palladium catalyst. Another method involves the reaction between 6-amino-2-chloroquinoline and cyclopentanecarbonyl chloride in the presence of a base. Both methods have been shown to yield high purity and yield of the compound.
科学研究应用
2-[[1-(Cyclopentanecarbonyl)pyrrolidin-3-yl]amino]quinoline-6-carbonitrile has been used in various scientific research applications. One of the most common applications is in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis in cancer cells.
属性
IUPAC Name |
2-[[1-(cyclopentanecarbonyl)pyrrolidin-3-yl]amino]quinoline-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c21-12-14-5-7-18-16(11-14)6-8-19(23-18)22-17-9-10-24(13-17)20(25)15-3-1-2-4-15/h5-8,11,15,17H,1-4,9-10,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMAGJXIMPKOBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(C2)NC3=NC4=C(C=C3)C=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[1-(Cyclopentanecarbonyl)pyrrolidin-3-yl]amino]quinoline-6-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[4-[(4-chloro-3-methylphenyl)methylamino]piperidin-1-yl]acetate](/img/structure/B7632868.png)
![N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7632874.png)
![N-[(4-chlorophenyl)-(1,2,4-oxadiazol-3-yl)methyl]-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7632889.png)

![3-[(5-Fluoro-1,3-benzoxazol-2-yl)amino]-1-(2-hydroxyethyl)piperidin-2-one](/img/structure/B7632921.png)
![N-methyl-N-[(6-methylimidazo[1,2-a]pyridin-3-yl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B7632923.png)
![N-[5-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B7632925.png)
![1-(4-methylphenyl)sulfonyl-N-[1-(1-methylpyrazol-4-yl)ethyl]propan-2-amine](/img/structure/B7632926.png)
![N-[3-(azepan-1-yl)phenyl]methanesulfonamide](/img/structure/B7632930.png)
![4-Cyclopropyl-3-methyl-5-[(2-methylfuran-3-yl)sulfanylmethyl]-1,2,4-triazole](/img/structure/B7632946.png)

![N-methyl-2-pyridin-4-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7632953.png)

![N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7632971.png)